2-(Biphenyl-4-yl)-2-oxoethyl 2-(phenylamino)benzoate
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Overview
Description
2-(Biphenyl-4-yl)-2-oxoethyl 2-(phenylamino)benzoate is an organic compound that features a biphenyl group, a phenylamino group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 2-(phenylamino)benzoate typically involves the esterification of 2-(phenylamino)benzoic acid with 2-(biphenyl-4-yl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(Biphenyl-4-yl)-2-oxoethyl 2-(phenylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Biphenyl-4-yl)-2-oxoethyl 2-(phenylamino)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 2-(phenylamino)benzoate involves its interaction with specific molecular targets. The biphenyl group can intercalate with DNA, potentially disrupting its function. The phenylamino group can form hydrogen bonds with proteins, affecting their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(Biphenyl-4-yl)imidazo[1,2-a]benzimidazole
- 2-(Biphenyl-4-yl)benzo[d]oxazole
- 2-(Biphenyl-4-yl)imidazo[1,2-a]pyridine
Uniqueness
2-(Biphenyl-4-yl)-2-oxoethyl 2-(phenylamino)benzoate is unique due to its combination of a biphenyl group, a phenylamino group, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H21NO3 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-anilinobenzoate |
InChI |
InChI=1S/C27H21NO3/c29-26(22-17-15-21(16-18-22)20-9-3-1-4-10-20)19-31-27(30)24-13-7-8-14-25(24)28-23-11-5-2-6-12-23/h1-18,28H,19H2 |
InChI Key |
FPHWDXDSYBLLJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3NC4=CC=CC=C4 |
Origin of Product |
United States |
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